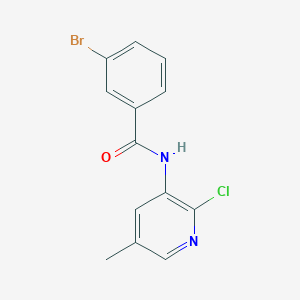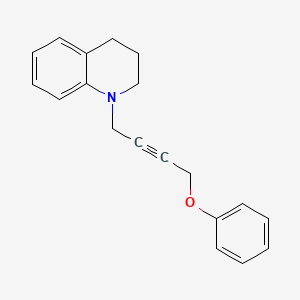
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of propargylamines This compound is characterized by the presence of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline typically involves multicomponent reactions. One common method is the alkyne-amine-aldehyde (A3) coupling reaction. This reaction involves the coupling of an alkyne, an amine, and an aldehyde in the presence of a catalyst. For instance, nanostructured Ag/TiO2 and Pt/TiO2 catalysts have been used to promote the synthesis of silyl-protected and functionalized propargylamine derivatives under microwave conditions using water as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of recyclable catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s unique properties can be leveraged in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. The phenoxy and butynyl groups can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline moiety can also participate in binding interactions, influencing the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Phenoxy-2-butyn-1-yl)piperidine: Shares the phenoxy and butynyl groups but has a piperidine ring instead of a tetrahydroquinoline moiety.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a prop-2-yn-1-yloxy group and a benzonitrile moiety.
Uniqueness
1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
112276-18-3 |
|---|---|
Molekularformel |
C19H19NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1-(4-phenoxybut-2-ynyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H19NO/c1-2-11-18(12-3-1)21-16-7-6-14-20-15-8-10-17-9-4-5-13-19(17)20/h1-5,9,11-13H,8,10,14-16H2 |
InChI-Schlüssel |
UVDAXMOKPWLJDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)CC#CCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

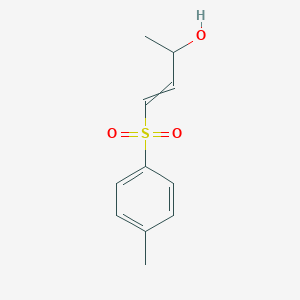
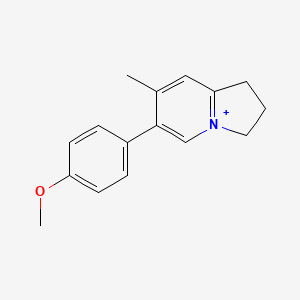
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
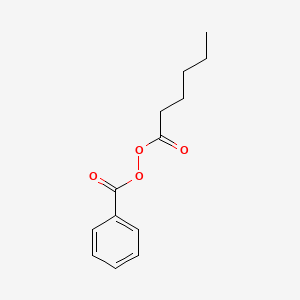
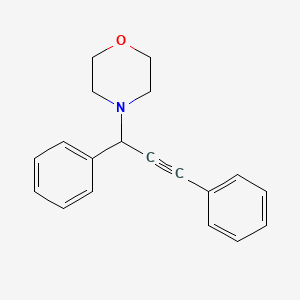
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
